Cas no 863586-67-8 (N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzenesulfonamide)

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide is a structurally complex sulfonamide derivative featuring a piperazine core substituted with a fluorophenyl group and a pyridinyl-ethyl moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting agents due to its piperazine and aryl sulfonamide pharmacophores. Its fluorinated aromatic ring may enhance metabolic stability and binding affinity, while the benzenesulfonamide group contributes to solubility and molecular interactions. The compound's modular structure allows for further derivatization, making it valuable for structure-activity relationship (SAR) studies in drug discovery.
N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzenesulfonamide structure
863586-67-8 structure
商品名:N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzenesulfonamide
CAS番号:863586-67-8
MF:C23H25FN4O2S
メガワット:440.533607244492
CID:6418155
PubChem ID:3238629

N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzenesulfonamide
    • SMR000016935
    • SR-01000140557
    • SR-01000140557-1
    • N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
    • N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
    • MLS000102753
    • CHEMBL1369986
    • WAY-334298
    • MLS000094426
    • N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
    • F0688-0091
    • 863586-67-8
    • AKOS024596907
    • HMS2484N09
    • BRD-A65676939-001-05-1
    • Benzenesulfonamide, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-
    • インチ: 1S/C23H25FN4O2S/c24-20-8-10-21(11-9-20)27-13-15-28(16-14-27)23(19-5-4-12-25-17-19)18-26-31(29,30)22-6-2-1-3-7-22/h1-12,17,23,26H,13-16,18H2
    • InChIKey: FSWQSDZHQHOWBC-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)(NCC(C1C=NC=CC=1)N1CCN(C2C=CC(=CC=2)F)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 440.168
  • どういたいしつりょう: 440.168
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 637
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 密度みつど: 1.292±0.06 g/cm3(Predicted)
  • ふってん: 622.8±65.0 °C(Predicted)
  • 酸性度係数(pKa): 10.62±0.40(Predicted)

N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0688-0091-5mg
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
863586-67-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0688-0091-2μmol
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
863586-67-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0688-0091-10mg
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
863586-67-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0688-0091-3mg
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
863586-67-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0688-0091-4mg
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
863586-67-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0688-0091-1mg
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
863586-67-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0688-0091-10μmol
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
863586-67-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0688-0091-2mg
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
863586-67-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0688-0091-5μmol
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
863586-67-8 90%+
5μl
$63.0 2023-05-17

N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzenesulfonamide 関連文献

N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzenesulfonamideに関する追加情報

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide: A Comprehensive Overview

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide (CAS No. 863586-67-8) is a highly specialized chemical compound with significant potential in the field of pharmaceutical research. This compound, often referred to as benzenesulfonamide derivative, has garnered attention due to its unique structural features and promising pharmacological properties. The molecule consists of a benzenesulfonamide group attached to a complex ethyl chain, which further contains a piperazine ring substituted with a 4-fluorophenyl group and a pyridine moiety. This intricate structure suggests its potential application in drug design, particularly in targeting specific biological pathways.

The synthesis of this compound involves a multi-step process that highlights the importance of precise organic chemistry techniques. The incorporation of a piperazine ring, a well-known scaffold in medicinal chemistry, adds versatility to the molecule. Piperazine derivatives are often employed in drug design due to their ability to form hydrogen bonds and their flexibility in accommodating various substituents. In this case, the substitution pattern at the 4-position of the piperazine ring with a 4-fluorophenyl group introduces electronic effects that could enhance the compound's bioavailability and selectivity.

Recent studies have focused on the pharmacokinetic properties of benzenesulfonamide derivatives, particularly their absorption, distribution, metabolism, and excretion (ADME) profiles. Research indicates that the presence of the pyridine moiety may influence the compound's solubility and permeability, which are critical factors for its potential use as an orally administered drug. Additionally, the fluorine atom in the 4-fluorophenyl group contributes to the molecule's lipophilicity, potentially improving its ability to cross biological membranes.

Another area of interest is the compound's potential as a kinase inhibitor. Kinases are enzymes that play pivotal roles in cellular signaling pathways, making them attractive targets for therapeutic intervention in diseases such as cancer and inflammatory disorders. The sulfonamide group in this compound is known to act as a good leaving group and can facilitate interactions with kinase active sites. This makes N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide a promising candidate for further exploration in kinase inhibition studies.

In terms of safety assessment, preliminary toxicity studies suggest that this compound exhibits low acute toxicity in preclinical models. However, long-term toxicological evaluations are necessary to fully assess its safety profile for human use. The presence of multiple functional groups within the molecule necessitates careful consideration of potential off-target effects and metabolic pathways.

The development of this compound also underscores the importance of computational chemistry tools in modern drug discovery. Molecular docking studies have revealed favorable binding interactions between this compound and several therapeutic targets, providing valuable insights into its mechanism of action. Furthermore, QSAR (Quantitative Structure-Activity Relationship) modeling has been employed to predict its activity against various biological targets, aiding in its optimization for specific therapeutic applications.

In conclusion, N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide represents a significant advancement in medicinal chemistry due to its unique structure and promising pharmacological properties. As research continues to unravel its full potential, this compound holds great promise for contributing to the development of novel therapeutic agents.

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